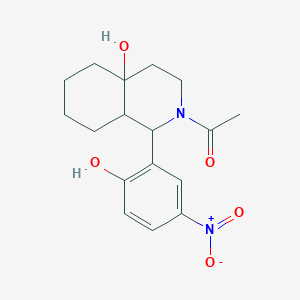![molecular formula C21H29ClN4O B6091120 N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B6091120.png)
N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide in lab experiments is its high potency and selectivity. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide. These include further studies on its mechanism of action, its potential therapeutic applications, and the development of more potent and selective derivatives. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to evaluate its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 1-(3-aminopropyl)-1H-pyrazole to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O/c22-20-8-2-1-7-19(20)16-23-21(27)10-9-18-6-3-12-25(17-18)13-5-15-26-14-4-11-24-26/h1-2,4,7-8,11,14,18H,3,5-6,9-10,12-13,15-17H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLDOFAOPXMFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN2C=CC=N2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6091038.png)
![N-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6091053.png)
![(3-{3-[(2-hydroxy-5-nitrobenzylidene)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B6091059.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6091061.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6091063.png)
![2-[1-(3,4-difluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6091080.png)
![2-[(2-allylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6091086.png)
![5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6091115.png)
![N-(4-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6091117.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B6091122.png)
![2-[1-(2-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6091128.png)
